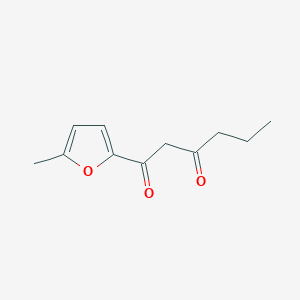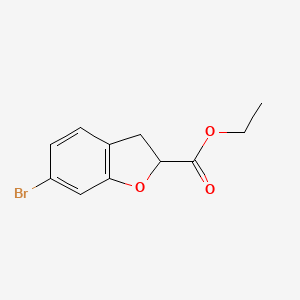
3-(2,4-Difluorophenoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Difluorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenoxy)benzoic acid typically involves the reaction of 2,4-difluorophenol with a benzoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of the aryl halide with the phenol . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(2,4-Difluorophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the benzene ring.
科学的研究の応用
3-(2,4-Difluorophenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 3-(2,4-Difluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering biological processes. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(2,4-Difluorophenoxy)benzoic acid
- 3-(2,4-Dichlorophenoxy)benzoic acid
- 3-(2,4-Difluorophenoxy)benzaldehyde
Uniqueness
3-(2,4-Difluorophenoxy)benzoic acid is unique due to the presence of both fluorine atoms and a phenoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and stability, which can enhance its effectiveness in various applications compared to similar compounds.
特性
分子式 |
C13H8F2O3 |
|---|---|
分子量 |
250.20 g/mol |
IUPAC名 |
3-(2,4-difluorophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-9-4-5-12(11(15)7-9)18-10-3-1-2-8(6-10)13(16)17/h1-7H,(H,16,17) |
InChIキー |
WXFZXDGVXKSJOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


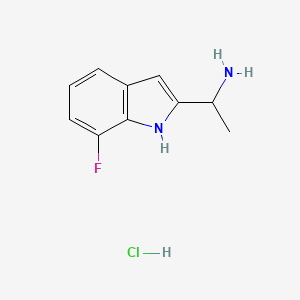

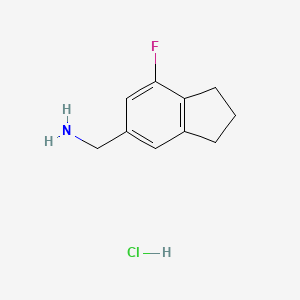
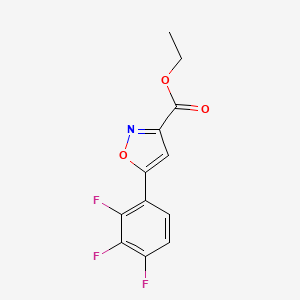
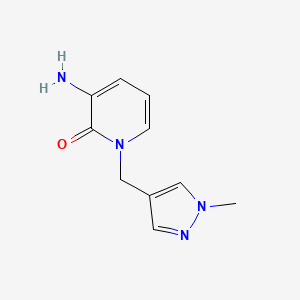
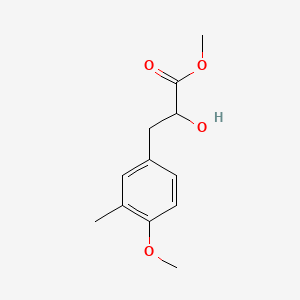
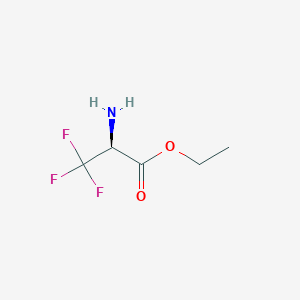
amine hydrochloride](/img/structure/B13474351.png)
![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)
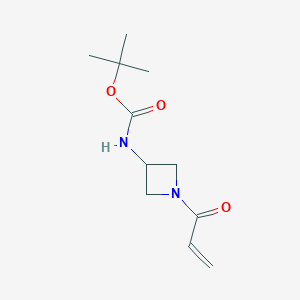
![[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B13474364.png)
